molecular formula C10H10N2S B1441278 N-(1,3-thiazol-4-ylmethyl)aniline CAS No. 15869-08-6

N-(1,3-thiazol-4-ylmethyl)aniline

Cat. No.: B1441278
CAS No.: 15869-08-6
M. Wt: 190.27 g/mol
InChI Key: YXLBIUBHGBPFPC-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-4-ylmethyl)aniline is a chemical compound with the CAS Number: 15869-08-6. It has a molecular weight of 190.27 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2S/c1-2-4-9(5-3-1)11-6-10-7-13-8-12-10/h1-5,7-8,11H,6H2 . This indicates the presence of a thiazole ring and an aniline group in the molecule.

Scientific Research Applications

Corrosion Inhibition

N-(1,3-thiazol-4-ylmethyl)aniline derivatives have been examined for their potential as corrosion inhibitors. A study by Daoud et al. (2014) focused on the synthesis of a thiophene Schiff base and its inhibition action on the corrosion of mild steel in acidic solutions. The compound demonstrated efficient corrosion inhibition, with the efficiency increasing with the concentration of the inhibitor. The study also correlated quantum chemical calculations and inhibition efficiency using the Density Functional Theory (DFT) method (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Chemical Sensing

This compound and its derivatives have been used in the development of chemical sensors. For instance, Shree et al. (2019) developed chemosensors integrated with anthracene/pyrene derivatives, showing high selectivity and sensitivity towards Al3+ ion over other cations in aqueous solutions. These chemosensors were used to image intracellular Al3+ ions in living cells via confocal fluorescence microscopy (Shree, Sivaraman, Siva, & Chellappa, 2019).

Material Synthesis and Characterization

The compound and its related structures have been used in material synthesis and characterization. Janardhan et al. (2014) reported the synthesis of N-aryl-2-chloroacetamides as building blocks for the formation of thiazolo[3,2-a]pyrimidinone products, showing their potential in the creation of novel materials with specific properties (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Catalysis and Polymerization

This compound derivatives have also been used in catalysis and polymerization studies. Attandoh et al. (2014) explored benzimidazolylmethylamine ZnII and CuII carboxylate complexes in structural, mechanistic, and kinetic studies of polymerization reactions of ϵ‐caprolactone, demonstrating their utility in advanced material synthesis and polymer science (Attandoh, Ojwach, & Munro, 2014).

Biochemical Analysis

Biochemical Properties

N-(1,3-thiazol-4-ylmethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects metabolic pathways and gene expression. Additionally, this compound can interact with DNA and RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis, and degradation processes. These effects can have downstream impacts on cellular function and overall organismal health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

N-(1,3-thiazol-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)11-6-10-7-13-8-12-10/h1-5,7-8,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLBIUBHGBPFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.